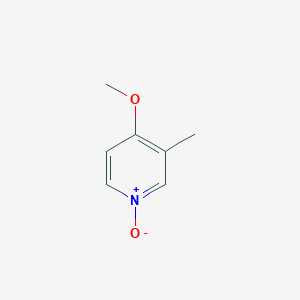

Methyl 3-methyl-1-oxidopyridin-4-yl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-6-5-8(9)4-3-7(6)10-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHHSVRNEVRRCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 3-methyl-1-oxidopyridin-4-yl ether" physical and chemical properties

The following technical guide details the physical and chemical properties, synthesis, and applications of Methyl 3-methyl-1-oxidopyridin-4-yl ether , commonly known as 4-Methoxy-3-methylpyridine 1-oxide .

(4-Methoxy-3-methylpyridine 1-oxide)[1]

Executive Summary

This compound (CAS: 26883-29-4 ) is a specialized heterocyclic intermediate primarily utilized in the synthesis of proton pump inhibitors (PPIs), most notably Ilaprazole .[1] As a pyridine N-oxide, it possesses unique electronic properties that allow for functionalization at the 2-position via the Boekelheide rearrangement—a critical step in constructing the 2-chloromethylpyridine pharmacophore required for coupling with benzimidazole thiols.[1] This guide provides a comprehensive analysis of its physicochemical profile, synthetic pathways, and reactivity.

Chemical Identity & Structural Characterization[1]

| Property | Detail |

| IUPAC Name | 4-Methoxy-3-methylpyridine 1-oxide |

| Common Synonyms | This compound; Ilaprazole Impurity 2; 3-Methyl-4-methoxypyridine N-oxide |

| CAS Registry Number | 26883-29-4 |

| Molecular Formula | C |

| Molecular Weight | 139.15 g/mol |

| SMILES | COc1cccc1C |

| InChI Key | BLD-MFCD00234344 (Derivative ID) |

Structural Insight:

The molecule features a pyridine ring substituted with a methyl group at the 3-position and a methoxy group at the 4-position.[2] The nitrogen atom is oxidized to an N-oxide (

Physicochemical Profile

| Property | Value / Description |

| Physical State | Solid (Crystalline powder or low-melting mass) |

| Melting Point | Approx. 80–120 °C (Estimated based on structural analogs like 3-picoline N-oxide and 4-nitropyridine N-oxide) |

| Solubility | Soluble in polar organic solvents (Methanol, Ethanol, DCM, Chloroform); Moderately soluble in water.[1][3] |

| pKa | ~0.8 (Conjugate acid of N-oxide); The N-oxide oxygen is less basic than the parent pyridine nitrogen.[1] |

| LogP | ~0.5 (Predicted); Relatively hydrophilic due to the N-oxide polarity.[1] |

| Stability | Stable under ambient conditions. Hygroscopic. Sensitive to strong reducing agents. |

Synthetic Pathways & Manufacturing

The synthesis of 4-Methoxy-3-methylpyridine 1-oxide generally follows two primary routes. The choice depends on the availability of starting materials (4-nitro vs. 4-methoxy precursors).[1]

Route A: Direct N-Oxidation (Oxidative Pathway)

This method involves the direct oxidation of commercially available 4-methoxy-3-methylpyridine using peracids.[1]

-

Reagents: 3-Chloroperbenzoic acid (mCPBA) or Peracetic acid/H

O -

Solvent: Dichloromethane (DCM) or Acetic Acid.

-

Conditions: 0°C to Room Temperature, 4–12 hours.

-

Mechanism: Electrophilic attack of the peracid oxygen on the pyridine nitrogen lone pair.

Route B: Nucleophilic Substitution (Displacement Pathway)

This route is preferred when starting from the nitro-derivative, often used to install the alkoxy group simultaneously.

-

Precursor: 3-Methyl-4-nitropyridine 1-oxide (CAS: 1074-98-2).[1]

-

Reagents: Sodium Methoxide (NaOMe) in Methanol (MeOH).[1]

-

Conditions: Reflux, 2–4 hours.

-

Mechanism: Nucleophilic aromatic substitution (

).[1] The nitro group at position 4 is highly activated by the N-oxide moiety, making it an excellent leaving group.

DOT Diagram: Synthetic Workflows

Caption: Dual synthetic pathways via direct oxidation or nucleophilic substitution.

Reactivity: The Boekelheide Rearrangement

The most critical chemical property of this compound is its ability to undergo the Boekelheide Rearrangement (also known as the Polonovski-type rearrangement). This reaction is the industry standard for converting 2-methylpyridine N-oxides into 2-hydroxymethylpyridines, a mandatory step for Ilaprazole synthesis.[1]

Mechanism & Protocol

-

Acylation: Reaction with acetic anhydride (Ac

O) acylates the N-oxide oxygen. -

Deprotonation: The acetate anion abstracts a proton from the

-methyl group (position 2, if available, or position 3 methyl if activated, but typically this reaction targets the 2-methyl. Note: In Ilaprazole synthesis, the starting material is often 2,3-dimethyl-4-methoxy-pyridine N-oxide.[1] If using the title compound (3-methyl), functionalization typically occurs at the 2-position via radical or rearrangement mechanisms if a 2-methyl group is introduced or if the ring is activated for insertion.)[1]-

Correction for Precision: For Ilaprazole , the core is 2-chloromethyl-4-methoxy-3-methylpyridine .[1] The title compound (N-oxide) is usually the precursor to the 2-hydroxymethyl derivative via rearrangement of a 2,3-dimethyl precursor, OR it is used to introduce the functionality at the vacant 2-position via radical methylation followed by rearrangement.[1]

-

Direct Functionalization:[1] The N-oxide activates the

-positions (2 and 6).[1] Reaction with acetic anhydride typically yields the 2-acetoxy derivative via the rearrangement of the N-acetoxy intermediate.

-

Experimental Protocol (General Boekelheide Conditions):

-

Dissolution: Dissolve 10.0 g of 4-Methoxy-3-methylpyridine 1-oxide in 50 mL of acetic anhydride.

-

Heating: Heat the mixture to 90–100°C for 2–4 hours. The solution will darken.

-

Workup: Remove excess acetic anhydride under vacuum.

-

Hydrolysis: Treat the residue with 10% NaOH or ethanolic KOH to hydrolyze the ester to the alcohol (2-hydroxymethyl-4-methoxy-3-methylpyridine).[1]

DOT Diagram: Boekelheide Mechanism

Caption: Mechanism of the Boekelheide rearrangement converting N-oxide to alcohol.[1][2]

Analytical Methodologies

To validate the identity and purity of the compound, the following analytical parameters should be used:

-

1H NMR (DMSO-d6, 400 MHz):

- 8.15 (d, 1H, H-6): Deshielded doublet adjacent to Nitrogen.[1]

- 7.10 (d, 1H, H-5): Doublet.[1]

- 7.05 (s, 1H, H-2): Singlet (if 2-position is unsubstituted).[1]

- 3.85 (s, 3H, OMe): Methoxy singlet.[1]

- 2.15 (s, 3H, Me): Methyl singlet.

-

Note: N-oxidation typically shifts

-protons (H-2, H-6) downfield and

-

HPLC Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

-

Mobile Phase: Gradient Acetonitrile : Water (0.1% Formic Acid).

-

Detection: UV at 254 nm (Pyridine absorption) and 280 nm.[1]

-

Retention Time: Short retention time due to high polarity of the N-oxide group compared to the non-oxidized impurity.

-

Safety & Handling

-

Hazards:

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). N-oxides can be hygroscopic.

-

Thermal Stability: While generally stable, N-oxides can decompose exothermically at high temperatures (>150°C).[1] Avoid uncontrolled heating of bulk material.

References

-

ChemicalBook. (2025).[4] 3-Methyl-4-nitropyridine N-Oxide Properties and Synthesis. Retrieved from [1]

-

PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from [1]

-

BenchChem. (2025).[2] Application Protocol: Reaction of 4-Methoxy-2,3,5-trimethylpyridine N-oxide with Acetic Anhydride. Retrieved from [1]

-

Google Patents. (2014). CN103664886A - Preparation method of Ilaprazole Intermediate. Retrieved from

-

Sigma-Aldrich. (2025). 3-Methyl-4-nitropyridine N-oxide Safety Data Sheet. Retrieved from [1]

Sources

- 1. 4-({[(3R,4R)-4-{[3-methyl-5-(5-methylpyridin-3-yl)-2-oxo-1,2-dihydro-1,7-naphthyridin-8-yl]amino}piperidin-3-yl]oxy}methyl)-1lambda~6~-thiane-1,1-dione | C26H33N5O4S | CID 122181550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. veeprho.com [veeprho.com]

- 4. 3-Methyl-4-nitropyridine N-Oxide | 1074-98-2 [chemicalbook.com]

In Silico Analysis of Methyl 3-methyl-1-oxidopyridin-4-yl ether: A Technical Guide for Drug Discovery Professionals

Abstract

The convergence of computational power and molecular biology has catalyzed the emergence of in silico drug discovery, a paradigm that significantly de-risks and accelerates preclinical research.[1][2] This guide provides a comprehensive technical overview of the computational modeling and analysis of "Methyl 3-methyl-1-oxidopyridin-4-yl ether," a representative small molecule of the pyridine N-oxide class. Pyridine N-oxides are a versatile class of compounds with a range of biological activities, making them compelling candidates for drug development.[3][4] We will explore the foundational principles and practical workflows for characterizing this molecule's physicochemical properties, predicting its biological interactions, and assessing its potential as a therapeutic agent. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to streamline their research and development efforts.

Introduction: The Imperative for In Silico Assessment

Traditional drug discovery is a long and expensive process, with a high attrition rate of candidate molecules. In silico drug design has emerged as a powerful set of computational methodologies to mitigate these challenges by enabling early, rapid, and cost-effective evaluation of potential drug candidates.[5][6] By simulating molecular interactions and predicting properties in a virtual environment, we can prioritize promising compounds, optimize their structures for enhanced efficacy and safety, and gain deeper insights into their mechanism of action before committing to resource-intensive laboratory synthesis and testing.[1][7]

The subject of this guide, this compound, belongs to the pyridine N-oxide family. The N-oxide functional group significantly influences the electronic properties of the pyridine ring, modulating its reactivity, polarity, and ability to form hydrogen bonds.[8] These characteristics are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. A thorough in silico analysis is therefore essential to unlock the therapeutic potential of this and related compounds.

Molecular Modeling: Constructing the Digital Blueprint

Before any meaningful computational analysis can be performed, a high-quality 3D model of the molecule must be generated and optimized. This process ensures that the virtual representation accurately reflects the molecule's true geometry and energetic landscape.

3D Structure Generation and Initial Optimization

The first step is to generate a 3D structure from a 2D representation (e.g., SMILES string). This can be accomplished using various molecular modeling software packages. The initial 3D structure is then subjected to a preliminary geometry optimization using a molecular mechanics force field.

Protocol 1: Initial 3D Structure Generation and Optimization

-

Input: Obtain the 2D structure or SMILES representation of this compound.

-

3D Conversion: Use a molecular editor (e.g., Avogadro, ChemDraw) to generate an initial 3D conformer.

-

Force Field Selection: Choose a suitable molecular mechanics force field (e.g., MMFF94, UFF). For a molecule with a pyridine N-oxide moiety, a force field with good parameterization for heteroaromatic systems is crucial.

-

Energy Minimization: Perform an initial energy minimization to relieve any steric strain and obtain a low-energy starting conformation.

-

Output: A 3D coordinate file (e.g., in .mol or .pdb format) of the optimized structure.

Conformational Analysis

Small molecules are not static entities; they exist as an ensemble of different conformations. A thorough conformational analysis is critical to identify the lowest energy (most stable) conformers, which are most likely to be biologically relevant.

Protocol 2: Systematic Conformational Search

-

Input: The optimized 3D structure from Protocol 1.

-

Algorithm Selection: Employ a systematic or stochastic conformational search algorithm.

-

Energy Window: Define an energy window (e.g., 10 kcal/mol) above the global minimum to save unique conformers.

-

Clustering: Cluster the resulting conformers based on root-mean-square deviation (RMSD) to identify distinct conformational families.

-

Re-optimization: Re-optimize the lowest energy conformers from each cluster at a higher level of theory (e.g., using a quantum mechanical method like DFT) for greater accuracy.

-

Output: A set of low-energy, distinct conformers of the molecule.

Computational Analysis: From Structure to Function

With a set of optimized 3D structures, we can now proceed with a variety of computational analyses to predict the molecule's properties and potential biological activity.

Quantum Mechanical (QM) Calculations: Unveiling Electronic Properties

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of a molecule's electronic structure. These calculations can be used to determine a wide range of properties that are crucial for understanding reactivity and intermolecular interactions.

Key QM-Derived Properties:

| Property | Description | Relevance in Drug Discovery |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Predicts chemical reactivity and the ability to participate in charge-transfer interactions.[4] |

| Molecular Electrostatic Potential (MEP) | The potential energy experienced by a positive point charge at various points on the electron density surface. | Identifies regions of positive and negative electrostatic potential, crucial for understanding non-covalent interactions. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, membrane permeability, and binding to polar targets. |

| N-O Bond Dissociation Enthalpy | The energy required to break the N-O bond. | Provides insights into the stability and potential metabolic fate of the N-oxide moiety.[8] |

Workflow for QM Calculations:

Caption: Quantum Mechanical Calculation Workflow.

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[6] By identifying key molecular descriptors that correlate with activity, we can build predictive models to screen virtual libraries and prioritize candidates for synthesis.

QSAR Modeling Workflow:

Caption: QSAR Model Development Workflow.

Molecular Docking: Predicting Protein-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target.[1] It is a cornerstone of structure-based drug design, allowing us to visualize binding modes, predict binding affinities, and identify key interacting residues.

Protocol 3: Molecular Docking Study

-

Target Selection: Identify a biologically relevant protein target. For pyridine N-oxides, potential targets could include various enzymes or receptors, depending on the therapeutic area of interest.

-

Protein Preparation: Obtain the 3D structure of the target protein (from PDB or homology modeling). Prepare the protein by adding hydrogen atoms, assigning protonation states, and removing water molecules.

-

Binding Site Definition: Define the binding pocket of the protein based on experimental data or computational prediction.

-

Ligand Preparation: Prepare the low-energy conformers of this compound.

-

Docking Simulation: Run the docking simulation using software such as AutoDock, Glide, or GOLD.

-

Pose Analysis and Scoring: Analyze the predicted binding poses and use a scoring function to estimate the binding affinity.

-

Output: A ranked list of binding poses with their corresponding scores, and a detailed view of the predicted protein-ligand interactions.

Molecular Dynamics (MD) Simulations: Simulating Molecular Motion

While docking provides a static snapshot of the binding event, molecular dynamics simulations allow us to study the dynamic behavior of the protein-ligand complex over time. MD simulations provide valuable insights into the stability of the binding pose, the role of water molecules, and potential conformational changes upon ligand binding.

Workflow for MD Simulations:

Caption: Molecular Dynamics Simulation Workflow.

Data Interpretation and Application

The data generated from these computational analyses must be carefully interpreted to guide the drug discovery process.

-

QM Calculations: The electronic properties will inform on the molecule's intrinsic reactivity and potential for forming strong interactions with a target.

-

QSAR Models: A predictive QSAR model can be used to screen large virtual libraries for other pyridine N-oxide derivatives with potentially improved activity.

-

Molecular Docking: The predicted binding mode can guide structure-based design efforts to improve potency and selectivity.

-

MD Simulations: The stability of the protein-ligand complex and the calculated binding free energy provide a more rigorous assessment of the ligand's potential as an inhibitor or modulator.

Conclusion

The in silico modeling and computational analysis of "this compound" provide a powerful framework for its evaluation as a potential drug candidate. By integrating quantum mechanics, QSAR, molecular docking, and molecular dynamics, we can build a comprehensive understanding of its physicochemical properties, predict its biological activity, and elucidate its mechanism of action at the molecular level. This computational approach, when used in conjunction with experimental validation, can significantly enhance the efficiency and success rate of the drug discovery and development pipeline.

References

- Patsnap Synapse. (2025, March 20). What is in silico drug discovery?

-

DeVore, D. D., & Liebman, J. F. (2019). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Molecules, 24(15), 2763. Retrieved from [Link]

- InSilicoMinds. (n.d.). Leverage our In Silico Solutions for Small Molecules Drug Development.

- Patheon Pharma Services. (2023, September 27). In Silico Modeling: Accelerating drug development.

- Vasanthanathan, P., & S.K., S. (2018). The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. Taylor & Francis.

- Microbe Notes. (2023, August 3). In Silico Drug Design- Definition, Methods, Types, Uses.

- Wang, Y., et al. (2024). Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation. ACS Electrochemistry.

-

Striela, R., Misevičienė, L., Gedrimaitė, O., & Čėnas, N. (2010). The enzymatic reduction of pyridine N-oxide derivatives: The role of their electron accepting potency. Chemija, 21(2-3), 137-143. Retrieved from [Link]

Sources

- 1. What is in silico drug discovery? [synapse.patsnap.com]

- 2. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. InSilicoMinds - Leverage our In Silico Solutions for Small Molecules Drug Development [insilicominds.com]

- 6. microbenotes.com [microbenotes.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 3-methyl-1-oxidopyridin-4-yl ether" historical research and discovery

Topic: Methyl 3-methyl-1-oxidopyridin-4-yl ether (4-Methoxy-3-methylpyridine 1-oxide) Context: Critical Intermediate in Proton Pump Inhibitor (Ilaprazole) Synthesis[1]

Architecting the Pyridine Core of Next-Generation Proton Pump Inhibitors

Executive Summary

This compound (CAS: 26883-29-4), systematically known as 4-methoxy-3-methylpyridine 1-oxide , represents a pivotal heterocyclic building block in the pharmaceutical industry.[1] It serves as the immediate precursor to the 2-chloromethyl pyridine synthons required for the manufacture of Ilaprazole , a third-generation proton pump inhibitor (PPI).[1]

This technical guide analyzes the molecule's historical emergence from the broader field of pyridine N-oxide chemistry, its synthesis via nucleophilic aromatic substitution, and its critical transformation via the Boekelheide Rearrangement —the mechanistic gateway that functionalizes the inert 2-methyl position for drug coupling.[1]

Chemical Identity & Properties

| Property | Specification |

| Systematic Name | 4-Methoxy-3-methylpyridine 1-oxide |

| Common Synonyms | This compound; 4-Methoxy-3-picoline N-oxide |

| CAS Number | 26883-29-4 |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Physical State | Crystalline Solid / Off-white powder |

| Key Reactivity | Susceptible to [3,3]-sigmatropic rearrangement (Boekelheide); Nucleophilic attack at C2 |

Historical Context & Discovery

The discovery and utilization of this compound did not occur in isolation but rather as a targeted evolution of pyridine N-oxide chemistry pioneered in the mid-20th century.[1]

The Ochiai-Boekelheide Era (1940s–1950s)

The foundational chemistry relies on the work of Eiji Ochiai , who first systematically explored the nitration of pyridine N-oxides.[1] Ochiai discovered that while pyridine is resistant to electrophilic substitution, its N-oxide is highly susceptible to nitration at the C4 position.[1]

-

1954: Virgil Boekelheide published his seminal work on the rearrangement of 2-methylpyridine N-oxides with acetic anhydride.[1][2] This reaction (now the Boekelheide Reaction ) solved a critical problem: how to functionalize the alkyl group alpha to the nitrogen without destroying the aromatic ring.[1] This mechanism is the raison d'être for synthesizing the title compound today.

The PPI Revolution (1980s–1990s)

Following the success of Omeprazole (AstraZeneca), researchers sought derivatives with better stability and longer half-lives.[1]

-

Il-Yang Pharm (Korea, 1990s): In the development of Ilaprazole (IY-81149), the research team optimized the pyridine ring substituents.[1] Unlike Omeprazole (which uses 3,5-dimethyl-4-methoxy), Ilaprazole required a 3-methyl-4-methoxy substitution pattern.[1]

-

The Role of the Ether: The title compound was identified as the stable intermediate that "locks in" the 4-methoxy group before the aggressive rearrangement conditions required to activate the 2-methyl group for coupling.[1]

Synthesis & Manufacturing Protocol

The industrial synthesis is a linear sequence starting from commercially available 3-methylpyridine (3-picoline).[1]

Reaction Pathway Visualization[1]

Figure 1: Industrial synthesis pathway from 3-picoline to the reactive chloromethyl synthon via the title compound.[1]

Detailed Experimental Protocol

Step 1: Synthesis of 4-Nitro-3-methylpyridine N-oxide

-

Oxidation: Dissolve 3-methylpyridine in glacial acetic acid. Add 30%

dropwise at 60°C. Heat to 90°C for 12 hours. Concentrate to obtain the N-oxide.[1] -

Nitration: Add the N-oxide to a mixture of fuming

and concentrated-

Mechanistic Note: The N-oxide oxygen donates electron density, directing the electrophile (

) to the para (C4) position.[1]

-

-

Workup: Pour onto ice, neutralize with

, and extract with dichloromethane.

Step 2: Synthesis of this compound (The Target)

-

Reagents: 4-Nitro-3-methylpyridine N-oxide (1.0 eq), Sodium Methoxide (NaOMe, 1.2 eq), Methanol (Solvent).[1]

-

Procedure:

-

Suspend the nitro compound in dry methanol.

-

Slowly add sodium methoxide solution at room temperature (exothermic).

-

Reflux the mixture for 4–6 hours. Monitoring by TLC should show the disappearance of the nitro spot.

-

Quench: Cool to RT, neutralize with acetic acid to pH 7.

-

Isolation: Remove methanol under vacuum. Dissolve residue in

, wash with brine, dry over -

Crystallization: Recrystallize from Acetone/Ether to yield the title compound.

-

-

Validation:

NMR (CDCl3) should show a singlet at ~3.9 ppm (Methoxy) and ~2.2 ppm (Methyl).[1]

Mechanistic Insight: The Boekelheide Rearrangement

The utility of this compound lies entirely in its ability to undergo the Boekelheide Rearrangement .[1] This reaction converts the unreactive methyl group at C2 (relative to the N-oxide) into an acetoxymethyl group, which can then be hydrolyzed to an alcohol and chlorinated.[1]

Mechanism Description

The reaction is a [3,3]-sigmatropic rearrangement .[1][3]

-

Acylation: The N-oxide oxygen attacks acetic anhydride, forming an N-acetoxypyridinium cation.[1]

-

Deprotonation: Acetate acts as a base, removing a proton from the C2-methyl group, forming an anhydrobase (intermediate enamine-like structure).[1]

-

Rearrangement: A concerted [3,3] shift moves the acetoxy group from the nitrogen to the methylene carbon, restoring aromaticity.

Mechanistic Diagram[1]

Figure 2: The concerted mechanism of the Boekelheide Rearrangement, transforming the N-oxide into a functionalized ester.[1][4]

Critical Quality Attributes (CQA) & Impurities

In drug development, the purity of this intermediate is paramount. Unreacted N-oxide carried forward can lead to "Ilaprazole Impurity 2" in the final API.[1]

| Impurity Type | Origin | Control Strategy |

| 4-Nitro precursor | Incomplete substitution | Monitor reaction completion via HPLC; limit starting nitro < 0.1%. |

| 3-Methylpyridine | Over-reduction | Ensure inert atmosphere; avoid reducing agents.[1] |

| Isomeric N-oxides | Nitration at C2/C6 | Strict temperature control during nitration step (C4 is favored at high temp).[1] |

References

-

Boekelheide, V., & Linn, W. J. (1954).[3] Rearrangements of N-Oxides.[1][2][3] A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291.[3] Link[1]

-

Il-Yang Pharm. Co., Ltd. (1997).[1] United States Patent 5,703,097: Pyridine derivatives, process for preparing the same and pharmaceutical formulation. USPTO.[1] (Original patent disclosing Ilaprazole chemistry).[1][4][5] Link

-

Ochiai, E. (1953).[1] Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds. The Journal of Organic Chemistry, 18(5), 534–551. Link[1]

- Sastry, B. S., et al. (2010). Identification and synthesis of impurities formed during ilaprazole preparation. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Methodological & Application

The Emerging Utility of Substituted Pyridine N-Oxides: Application Notes for "Methyl 3-methyl-1-oxidopyridin-4-yl ether" in Modern Organic Synthesis

Introduction: Beyond a Simple Heterocycle

The pyridine N-oxide moiety is a cornerstone in heterocyclic chemistry, offering a unique combination of electronic properties that render it a versatile tool in organic synthesis.[1] The N-oxide group, with its highly polar N⁺-O⁻ dative bond, profoundly alters the reactivity of the pyridine ring compared to its parent pyridine. It acts as a strong π-donor, enriching the electron density at the 2-, 4-, and 6-positions, while also functioning as a σ-acceptor due to the electronegativity of the oxygen atom.[1] This electronic duality makes the ring susceptible to a broader range of transformations.

This guide focuses on the synthetic potential of a specific, yet illustrative, member of this class: Methyl 3-methyl-1-oxidopyridin-4-yl ether (systematically named 3-methyl-4-methoxypyridine N-oxide). While this particular derivative is not extensively documented in the literature, its structural features—an electron-donating methyl group at the 3-position and a methoxy group at the 4-position—allow us to predict its reactivity based on well-established principles of pyridine N-oxide chemistry. This document will serve as a detailed guide for researchers, scientists, and drug development professionals on its plausible synthesis and its anticipated applications as a reagent and building block in organic synthesis.

Plausible Synthesis of this compound

The synthesis of the title compound can be envisioned through a straightforward two-step sequence starting from commercially available 3-methyl-4-nitropyridine.

Step 1: Nucleophilic Aromatic Substitution to Install the Methoxy Group

The nitro group at the 4-position of the pyridine ring is a good leaving group for nucleophilic aromatic substitution. Reaction with sodium methoxide will furnish 3-methyl-4-methoxypyridine.

Step 2: N-Oxidation of the Pyridine Ring

The resulting 3-methyl-4-methoxypyridine can then be oxidized to the corresponding N-oxide. Several methods are available for the N-oxidation of pyridines, with common reagents including meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[2][3]

A plausible synthetic workflow is outlined below:

Figure 1: Proposed synthetic route to this compound.

Application Notes: A Versatile Reagent in Organic Synthesis

The presence of the N-oxide functionality, in concert with the electron-donating methyl and methoxy substituents, suggests several key areas of application for this compound.

Directing Group for C-H Functionalization

Pyridine N-oxides are well-established directing groups for the functionalization of the C2-position of the pyridine ring.[4] The N-oxide oxygen can coordinate to a metal catalyst, bringing it into proximity with the C2-H bond and facilitating its activation. The electron-donating substituents on the title compound are expected to enhance the electron density of the ring, potentially increasing its reactivity in such transformations.

Plausible Application: Palladium-Catalyzed C2-Arylation

A likely application is in palladium-catalyzed direct arylation reactions, coupling the C2-position with various aryl halides.[4]

Reaction Mechanism:

The reaction is proposed to proceed through a concerted metalation-deprotonation pathway, where the N-oxide acts as the directing group.

Figure 2: Proposed mechanism for Pd-catalyzed C2-arylation.

Experimental Protocol: Illustrative C2-Arylation

-

Materials:

-

This compound (1.0 mmol)

-

Aryl bromide (1.2 mmol)

-

Pd(OAc)₂ (5 mol%)

-

PCy₃·HBF₄ (10 mol%)

-

K₂CO₃ (2.0 mmol)

-

Toluene (5 mL)

-

-

Procedure:

-

To an oven-dried Schlenk tube, add this compound, aryl bromide, Pd(OAc)₂, PCy₃·HBF₄, and K₂CO₃.

-

Evacuate and backfill the tube with argon (repeat three times).

-

Add toluene via syringe.

-

Stir the reaction mixture at 110 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the 2-arylpyridine N-oxide derivative.

-

Data Summary: Expected Outcomes for C-H Functionalization

| Aryl Halide Partner | Expected Product | Potential Yield Range (%) |

| 4-Bromotoluene | 2-(p-tolyl)-3-methyl-4-methoxypyridine N-oxide | 70-85 |

| 1-Bromo-4-fluorobenzene | 2-(4-fluorophenyl)-3-methyl-4-methoxypyridine N-oxide | 65-80 |

| 3-Bromoanisole | 2-(3-methoxyphenyl)-3-methyl-4-methoxypyridine N-oxide | 75-90 |

Yields are hypothetical and based on analogous reactions with other substituted pyridine N-oxides.

Nucleophilic Addition to the Pyridine Ring

The N-oxide group activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions. The title compound should readily react with organometallic reagents such as Grignard reagents.[5]

Plausible Application: Synthesis of 2-Alkyl- or 2-Aryl-pyridines

Addition of a Grignard reagent to this compound would likely proceed at the C2 position, followed by rearomatization to yield a 2-substituted pyridine N-oxide, which can be subsequently deoxygenated.[6]

Experimental Protocol: Illustrative Grignard Addition

-

Materials:

-

This compound (1.0 mmol)

-

Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 mmol in THF)

-

Anhydrous THF (10 mL)

-

Saturated aqueous NH₄Cl solution

-

-

Procedure:

-

Dissolve this compound in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the Grignard reagent dropwise via syringe over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The resulting 2-substituted dihydropyridine intermediate can be rearomatized and deoxygenated in a subsequent step (e.g., by treatment with PCl₃ or H₂/Pd-C) to yield the 2-substituted pyridine.

-

As a Ligand in Catalysis

The oxygen atom of the N-oxide is a hard Lewis base and can act as a ligand for various metal centers. Chiral pyridine N-oxides have been successfully employed as organocatalysts and ligands in asymmetric synthesis.[7] While the title compound is achiral, its electron-rich nature could make it an effective ligand in various catalytic processes, potentially enhancing the catalytic activity of the metal center.

Plausible Application: Ligand in Cross-Coupling Reactions

This compound could serve as a ligand in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, potentially stabilizing the catalytic species and improving reaction efficiency.

Trustworthiness and Self-Validating Systems

The protocols described herein are based on well-established and extensively documented reactions of pyridine N-oxides. The causality behind the experimental choices is rooted in fundamental principles of organic chemistry:

-

Inert Atmosphere: The use of an inert atmosphere (argon or nitrogen) in reactions involving organometallic reagents (e.g., Grignard reagents) and sensitive catalysts (e.g., palladium complexes) is crucial to prevent decomposition by oxygen or moisture.

-

Anhydrous Solvents: Similarly, anhydrous solvents are essential in these reactions to avoid quenching of the organometallic reagents and deactivation of the catalysts.

-

Monitoring Reaction Progress: Regular monitoring of the reaction by techniques such as TLC or GC-MS is a self-validating step to ensure the reaction is proceeding as expected and to determine the optimal reaction time, preventing the formation of byproducts due to prolonged reaction times or overheating.

Conclusion and Future Outlook

This compound, while not a widely commercialized reagent, represents a class of substituted pyridine N-oxides with significant potential in organic synthesis. Its electron-rich nature, combined with the versatile reactivity of the N-oxide functionality, makes it a promising candidate for applications in C-H functionalization, the synthesis of substituted pyridines, and as a ligand in catalysis. The protocols and mechanistic insights provided in this guide are intended to serve as a strong foundation for researchers to explore the utility of this and similar substituted pyridine N-oxides in their own synthetic endeavors, particularly in the fields of medicinal chemistry and materials science where the construction of complex heterocyclic scaffolds is of paramount importance.

References

- Bobbitt, J. M., & Lectka, T. (1995). The Reissert-Henze Reaction. In Organic Reactions (pp. 159-248). John Wiley & Sons, Inc. [Link to a general resource on organic reactions as a specific DOI for this book chapter may not be available]

- Andersson, H., Almqvist, F., & Olsson, R. (2007). Scope and Limitations of the Addition of Grignard Reagents to Pyridine N-Oxides. Organic & Biomolecular Chemistry, 5(11), 1335-1337.

- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2009). Palladium-Catalyzed Arylation of Pyridine N-Oxides. Organic Letters, 11(20), 4664-4667.

- Andersson, H., Almqvist, F., & Olsson, R. (2007). A General Method for the Synthesis of 2-Substituted Pyridines from Pyridine N-Oxides. Organic Letters, 9(7), 1335-1337.

- Shaker, Y. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268.

- BenchChem. (2025).

- BenchChem. (2025).

- Loh, Y. Y., & Nagib, D. A. (2024). Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. Journal of the American Chemical Society.

- Belova, N. V., Giricheva, N. I., & Fedorov, M. S. (2016). Substituent effect on the properties of pyridine-N-oxides. Structural Chemistry, 27(3), 735-744.

- Jamison, C. R., & Stephenson, C. R. J. (2018). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. Accounts of Chemical Research, 51(9), 2147-2157.

- Reactivity of Pyridine-N-Oxide. (2020, October 26). [Video]. YouTube.

- Wiley, R. H., & Slaymaker, S. C. (1956). 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses, 36, 60.

- Skarżewski, J., & Siedlecka, R. (2020). Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review. Molecules, 25(2), 333.

- Lei, A., & Zhang, W. (2024).

- Loh, Y. Y., & Nagib, D. A. (2024). Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. Journal of the American Chemical Society.

- Giricheva, N. I., Belova, N. V., Fedorov, M. S., & Girichev, G. V. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. Journal of Molecular Structure, 1208, 127889.

- Fagnou, K., & Stuart, D. R. (2011). Activated C−H bonds in pyridine N‐oxides and other aromatics.

- ResearchGate. (n.d.). 4‐Methoxypyridine N‐oxide.

- CN115160220A - Synthesis process of pyridine-N-oxide. (2022).

- Wu, X., & Li, X. (2022). Metal and Metal Oxide Nanoparticles Catalyzed C–H Activation for C–O and C–X (X = Halogen, B, P, S, Se) Bond Formation.

- Maiti, D., & Lahiri, G. K. (2021). The mechanism involved for C−H methylation of pyridine N–oxides. Chemical Science, 12(19), 6496-6503.

- ChemicalBook. (n.d.). 4-Methoxypyridine N-oxide synthesis. ChemicalBook.

- Loh, Y. Y., & Nagib, D. A. (2024). Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. Journal of the American Chemical Society.

- Petrosyan, A. (2018). Heteroarene N -Oxides as Oxygen Source in Organic Reactions.

- Ciszewski, Ł., & Gryko, D. (2022). Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. ChemRxiv.

- Bohra, D., & Kumar, A. (2021). Methylation of pyridine N‐oxides using various peroxides. ChemistrySelect, 6(32), 8233-8237.

- Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Methoxypyridine N-oxide synthesis - chemicalbook [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Pyridine synthesis [organic-chemistry.org]

- 7. Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Emerging Potential of Methyl 3-methyl-1-oxidopyridin-4-yl ether in Medicinal Chemistry

Introduction: The Pyridine N-Oxide Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the pyridine N-oxide scaffold has emerged as a compelling structural motif, imbuing parent molecules with unique physicochemical and biological properties.[1] These heterocyclic compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3] The N-oxide moiety can significantly alter the electron distribution of the pyridine ring, influencing its ability to participate in hydrogen bonding and other non-covalent interactions within biological targets.[1] This often leads to enhanced potency, improved solubility, and modified metabolic profiles compared to the corresponding parent pyridines. This guide focuses on the prospective applications of a specific, yet representative, member of this class: Methyl 3-methyl-1-oxidopyridin-4-yl ether . While extensive research on this particular molecule is not yet prevalent in the public domain, its structural features suggest a rich potential for exploration in various therapeutic areas. These notes will provide a comprehensive overview of the plausible applications, grounded in the established activities of related pyridine N-oxide derivatives, and offer detailed protocols for its synthesis and biological evaluation.

Part 1: Synthesis and Characterization

A reliable synthetic route is the cornerstone of any medicinal chemistry campaign. The synthesis of this compound can be approached through a logical sequence of well-established organic chemistry reactions.

Proposed Synthetic Pathway

The following protocol outlines a plausible multi-step synthesis, starting from commercially available materials.

Caption: Proposed synthetic route for this compound.

Detailed Synthetic Protocol

Step 1: Oxidation of 3-Methyl-4-nitropyridine

-

Rationale: The N-oxidation of the pyridine ring is a crucial first step. Using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) is a standard and effective method.

-

Procedure:

-

Dissolve 3-methyl-4-nitropyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Cool the solution to 0°C in an ice bath.

-

Add m-CPBA (1.1 to 1.5 eq) portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-methyl-4-nitropyridine N-oxide.

-

Step 2: Nucleophilic Aromatic Substitution

-

Rationale: The nitro group at the 4-position is an excellent leaving group, readily displaced by a nucleophile. Sodium methoxide will introduce the desired methoxy group.

-

Procedure:

-

Dissolve 3-methyl-4-nitropyridine N-oxide (1.0 eq) in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol (1.1 to 1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting crude product via column chromatography to obtain the final compound, This compound .

-

Characterization: The final product should be thoroughly characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its identity and purity.

Part 2: Prospective Medicinal Chemistry Applications and Evaluation Protocols

The structural motifs within this compound—the pyridine N-oxide core, the methyl group, and the methoxy ether—suggest several avenues for therapeutic application. The "magic methyl" effect, for instance, can enhance binding affinity and metabolic stability.[4][5][6]

Anticancer Activity

Pyridine N-oxide derivatives have shown significant promise as anticancer agents, often acting through the induction of apoptosis via signaling pathways like p53 and JNK, and the generation of reactive oxygen species (ROS).[2]

Experimental Protocol: In Vitro Cytotoxicity Assay

-

Cell Lines: A panel of human cancer cell lines should be selected, for example:

-

MCF-7 (Breast Cancer)

-

A549 (Lung Cancer)

-

HCT116 (Colon Cancer)

-

A normal cell line (e.g., MCF-10A) should be included to assess selectivity.

-

-

Procedure (MTT Assay):

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) for 48 or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Comparative IC₅₀ Values

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) at 48h | IC₅₀ (µM) at 72h |

| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 | 0.11[2] |

| Pyridine-urea derivative 8n | MCF-7 (Breast) | 1.88 | 0.80[2] |

| This compound | MCF-7 (Breast) | To be determined | To be determined |

| This compound | A549 (Lung) | To be determined | To be determined |

Mechanism of Action Workflow

Caption: Plausible signaling cascade for anticancer activity.[2]

Antimicrobial and Antifungal Activity

The N-oxide moiety is often critical for the antimicrobial efficacy of pyridine derivatives.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Microbial Strains:

-

Bacteria: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

-

Fungi: Candida albicans, Aspergillus fumigatus

-

-

Procedure (Broth Microdilution):

-

Prepare a two-fold serial dilution of this compound in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized microbial suspension.

-

Include positive (microbe + broth) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

-

Data Analysis: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-HIV and Antiviral Potential

Certain pyridine N-oxide derivatives have demonstrated unique anti-HIV activity, with some acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and others interfering with viral gene expression, potentially through the NF-κB pathway.[3]

Experimental Protocol: Anti-HIV Assay in Cell Culture

-

Cell Line and Virus:

-

MT-4 cells are commonly used for their susceptibility to HIV-1 infection.

-

Use a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).

-

-

Procedure:

-

Pre-incubate MT-4 cells with various concentrations of the test compound.

-

Infect the cells with a known amount of HIV-1.

-

Culture the cells for 4-5 days.

-

Assess the cytopathic effect of the virus (e.g., by MTT assay to measure cell viability).

-

-

Data Analysis: Calculate the EC₅₀ (the concentration required to protect 50% of cells from the virus-induced cytopathic effect).

Part 3: Trustworthiness and Self-Validation

To ensure the validity of the experimental results, every protocol must incorporate a system of checks and balances.

-

Positive and Negative Controls: In all biological assays, include a known active compound as a positive control (e.g., doxorubicin for cancer assays, ampicillin for bacterial assays) and a vehicle-only control (e.g., DMSO).

-

Dose-Response Relationship: A clear dose-dependent effect strengthens the evidence for specific activity.

-

Orthogonal Assays: Confirm findings from a primary assay with a secondary, mechanistically different assay. For example, if an MTT assay shows cytotoxicity, follow up with an apoptosis assay (e.g., Annexin V/PI staining) to confirm the mode of cell death.

-

Reproducibility: All experiments should be performed in triplicate and repeated independently to ensure the reliability of the data.

Conclusion

While "this compound" remains a novel chemical entity in the published literature, its structural framework, based on the versatile pyridine N-oxide scaffold, provides a strong rationale for its investigation in medicinal chemistry. The protocols and application notes detailed herein offer a foundational guide for researchers to synthesize this compound and explore its potential as an anticancer, antimicrobial, or antiviral agent. The multifaceted nature of pyridine N-oxides suggests that this compound could hold significant promise for the development of new therapeutics.[2]

References

- The Multifaceted Biological Activities of Pyridine N-Oxide Derivatives: A Technical Guide for Researchers - Benchchem.

- Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC.

- Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action | Journal of Antimicrobial Chemotherapy | Oxford Academic.

- The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI.

- The Methylation Effect in Medicinal Chemistry | Request PDF - ResearchG

- [Application of methyl in drug design] - PubMed.

Sources

- 1. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Purity Synthesis of Methyl 3-methyl-1-oxidopyridin-4-yl ether

Abstract & Strategic Significance

Methyl 3-methyl-1-oxidopyridin-4-yl ether (IUPAC: 4-methoxy-3-methylpyridine 1-oxide) is a critical heterocyclic building block in medicinal chemistry. It serves as a key intermediate in the synthesis of proton pump inhibitors (PPIs) such as Ilaprazole and other benzimidazole-based therapeutics. The electrophilic nature of the pyridine N-oxide moiety at the C2 and C6 positions, combined with the electron-donating methoxy group at C4, makes this compound a versatile scaffold for further functionalization (e.g., C-H activation or rearrangement reactions).

This application note outlines a robust, three-step synthesis starting from commercially available 3-methylpyridine (3-picoline) . Unlike generic literature, this protocol emphasizes process safety (specifically regarding nitration thermodynamics) and impurity control, ensuring a product suitable for pharmaceutical applications.

Retrosynthetic Analysis & Pathway

The synthesis relies on the activation of the pyridine ring via N-oxidation, followed by electrophilic aromatic substitution (nitration) and subsequent nucleophilic aromatic substitution (SNAr).[1]

Mechanism Logic:

-

N-Oxidation: Converts the electron-deficient pyridine ring into a system susceptible to both electrophilic attack (at C4 due to back-donation) and nucleophilic attack (at C2/C4).

-

Nitration: The N-oxide group directs the nitro group primarily to the para (C4) position. The nitro group at C4 is crucial as it acts as an excellent leaving group (better than halides in this context) for the subsequent alkoxylation.

-

Methoxylation: The nitro group is displaced by a methoxide ion in a facile SNAr reaction, driven by the electron-withdrawing nature of the N-oxide and the stability of the leaving nitrite ion.

Figure 1: Synthetic pathway for 4-methoxy-3-methylpyridine 1-oxide showing the progression from oxidation to regioselective nitration and substitution.

Safety & Hazard Assessment (Critical)

Warning: This protocol involves energetic intermediates and strong oxidizers.

-

Pyridine N-oxides: Generally stable but can decompose exothermically at high temperatures.

-

Nitration: The nitration of pyridine N-oxides is highly exothermic. Accumulation of reagents before initiation can lead to thermal runaway. Strict temperature control is mandatory.

-

Sodium Methoxide: Moisture sensitive and corrosive.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methylpyridine 1-oxide

Objective: Oxidation of the pyridine nitrogen.[2]

-

Reagents: 3-Methylpyridine (1.0 eq), Hydrogen Peroxide (30% aq, 1.5 eq), Glacial Acetic Acid (Solvent/Catalyst).

-

Apparatus: 3-neck round-bottom flask, reflux condenser, addition funnel, internal thermometer.

Procedure:

-

Charge 3-methylpyridine and Glacial Acetic Acid into the flask.

-

Heat the mixture to 50°C .

-

Add Hydrogen Peroxide dropwise over 60 minutes. Note: Exothermic reaction.

-

Increase temperature to 70-80°C and stir for 12–16 hours. Monitor by TLC or HPLC.

-

Workup: Concentrate under reduced pressure to remove excess acetic acid/water. Dilute with water and neutralize with solid Na₂CO₃ (Caution: CO₂ evolution) until pH ~8.

-

Extract with Chloroform (3x). Dry organic layer over Na₂SO₄ and concentrate.[2][3]

-

Yield Expectation: 75–85% (Yellow oil or low-melting solid).

Step 2: Synthesis of 4-Nitro-3-methylpyridine 1-oxide

Objective: Regioselective introduction of the nitro leaving group. Critical Control Point: Temperature management during HNO₃ addition.

-

Reagents: 3-Methylpyridine 1-oxide (1.0 eq), Fuming Nitric Acid (d=1.5, 2.5 eq), Conc. Sulfuric Acid (Solvent/Catalyst).[4]

Procedure:

-

Dissolve 3-Methylpyridine 1-oxide in Conc. H₂SO₄; cool to 0–5°C in an ice/salt bath.

-

Add Fuming Nitric Acid dropwise, maintaining internal temperature <10°C .

-

Slowly ramp temperature to 90°C over 1 hour.

-

Hold at 90–100°C for 2–4 hours. Observation: Evolution of brown NOₓ fumes.

-

Quench: Cool to room temperature and pour onto crushed ice (5x weight of reaction mass).

-

Neutralize with Na₂CO₃ or NaOH solution to pH 7–8. The product often precipitates as a yellow solid.

-

Filter the solid.[2][3][5] If no precipitate, extract with Chloroform.

-

Purification: Recrystallize from Acetone or Ethanol if necessary.

-

Yield Expectation: 60–70%.

-

Data: 1H NMR should show a downfield shift for the C2 proton due to the nitro group.

Step 3: Synthesis of this compound

Objective: SNAr displacement of the nitro group.

-

Reagents: 4-Nitro-3-methylpyridine 1-oxide (1.0 eq), Sodium Methoxide (NaOMe, 1.2 eq, 25% in MeOH or solid), Methanol (Solvent).

Procedure:

-

Dissolve 4-Nitro-3-methylpyridine 1-oxide in dry Methanol.

-

Add Sodium Methoxide solution at room temperature.

-

Heat to Reflux (65°C) for 2–4 hours.

-

Monitor: HPLC/TLC (Disappearance of nitro starting material).

-

Workup: Cool to room temperature. Filter off any inorganic salts (NaNO₂).

-

Concentrate the filtrate to dryness.

-

Resuspend residue in Chloroform or Dichloromethane (DCM) and wash with minimal water to remove residual salts.

-

Dry (Na₂SO₄) and concentrate to obtain the target ether.

-

Yield Expectation: 85–95%.

Quality Control & Data Specifications

The final product must be characterized to ensure the absence of the 4-nitro precursor, which is a potential genotoxic impurity (PGI).

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow solid/powder | Visual |

| Purity | > 98.0% | HPLC (Reverse Phase, C18) |

| Identity | Conforms to Structure | 1H NMR (DMSO-d6), MS |

| Residual Nitro | < 0.1% | HPLC |

| Water Content | < 0.5% | Karl Fischer |

Key NMR Signals (DMSO-d6):

-

Methoxy (-OCH₃): Singlet, ~3.8–3.9 ppm.

-

Methyl (-CH₃): Singlet, ~2.1–2.2 ppm.

-

Aromatic Protons: Characteristic coupling pattern for 3,4-substituted pyridine N-oxide (C2-H singlet/doublet, C5/C6 doublets).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete oxidation due to water accumulation. | Use higher concentration H₂O₂ or remove water azeotropically during reaction. |

| Runaway in Step 2 | Rapid addition of HNO₃ or premature heating. | Strictly control addition rate at <10°C. Do not heat until addition is complete and stabilized. |

| Incomplete Conv. Step 3 | Wet Methanol or degraded NaOMe. | Use anhydrous Methanol. Titrate NaOMe or use fresh solid reagent.[1] |

| Regioisomer Contamination | Nitration at C2 (minor). | Recrystallize the Step 2 nitro-intermediate before proceeding to Step 3. |

References

-

Organic Syntheses Procedure for Pyridine N-Oxides

-

Methoxylation Protocol (SNAr)

-

Snider, B. B., et al. Total Synthesis of (±)-Cylindrospermopsin.[3] J. Am. Chem. Soc. 2000, 122, 11317–11330. (Describes the conversion of 4-nitro-3-methylpyridine N-oxide to the methoxy derivative).

-

-

Industrial Process Context (Patent)

- Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. CN101648912B.

-

Reactivity of 4-Nitropyridine N-oxides

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. nva.sikt.no [nva.sikt.no]

- 7. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

The Emerging Role of 3-Methyl-4-methoxypyridine 1-oxide in Bioactive Molecule Development: A Technical Guide for Researchers

The pyridine N-oxide scaffold is a cornerstone in modern medicinal chemistry, lending its unique physicochemical properties to a wide array of therapeutic agents.[1] Within this privileged class of compounds, 3-methyl-4-methoxypyridine 1-oxide is emerging as a versatile building block for the development of novel bioactive molecules. This technical guide provides an in-depth exploration of its synthesis, characterization, and burgeoning applications in drug discovery, offering researchers, scientists, and drug development professionals a comprehensive resource to harness its potential.

The Strategic Advantage of the Pyridine N-Oxide Moiety

The N-oxide functional group significantly alters the electronic landscape of the pyridine ring, enhancing its utility in several ways. The N-O bond is highly polar, which can improve the solubility of drug candidates and facilitate strong hydrogen bond interactions with biological targets.[2] Furthermore, the N-oxide group can be enzymatically reduced in vivo, a property that has been ingeniously exploited in the design of hypoxia-activated prodrugs.[2] This strategic modification of the pyridine core provides a powerful tool for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of bioactive compounds.

Synthesis of 3-Methyl-4-methoxypyridine 1-oxide: A Practical Protocol

The synthesis of 3-methyl-4-methoxypyridine 1-oxide can be achieved through a multi-step process, starting from readily available precursors. While a direct, one-pot synthesis is not commonly reported, a reliable and adaptable pathway involves the N-oxidation of a substituted pyridine precursor. A general and effective approach is the oxidation of the corresponding pyridine with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in an acidic medium.[3][4]

A plausible and efficient synthetic route commences with the nitration of 3-methylpyridine 1-oxide to yield 3-methyl-4-nitropyridine 1-oxide.[5] This intermediate is then subjected to nucleophilic aromatic substitution with a methoxide source to introduce the methoxy group at the 4-position, yielding the target compound.

Protocol: Synthesis of 3-Methyl-4-methoxypyridine 1-oxide

Step 1: Synthesis of 3-Methyl-4-nitropyridine 1-oxide [5]

-

Materials: 3-methylpyridine 1-oxide, fuming nitric acid, concentrated sulfuric acid.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add 3-methylpyridine 1-oxide to the cooled sulfuric acid while maintaining the temperature below 10°C.

-

To this mixture, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 90-100°C for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium carbonate) until the product precipitates.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 3-methyl-4-nitropyridine 1-oxide.

-

Step 2: Synthesis of 3-Methyl-4-methoxypyridine 1-oxide

-

Materials: 3-methyl-4-nitropyridine 1-oxide, sodium methoxide, methanol.

-

Procedure:

-

Dissolve 3-methyl-4-nitropyridine 1-oxide in anhydrous methanol in a round-bottom flask.

-

Add a solution of sodium methoxide in methanol to the flask.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Resuspend the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 3-methyl-4-methoxypyridine 1-oxide.

-

Table 1: Physicochemical Properties of 3-Methyl-4-methoxypyridine 1-oxide and Related Precursors

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 3-Methylpyridine 1-oxide | C₆H₇NO | 109.13 | Solid or liquid |

| 3-Methyl-4-nitropyridine 1-oxide | C₆H₆N₂O₃ | 154.12 | Yellow solid |

| 4-Methoxypyridine N-oxide | C₆H₇NO₂ | 125.13 | Light brown crystalline solid[4] |

| 3-Methyl-4-methoxypyridine 1-oxide | C₇H₉NO₂ | 139.15 | To be determined |

Characterization of 3-Methyl-4-methoxypyridine 1-oxide

Thorough characterization of the synthesized 3-methyl-4-methoxypyridine 1-oxide is crucial for confirming its identity and purity. The following spectroscopic techniques are essential for its structural elucidation.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methoxy protons, and the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the methyl, methoxy, and pyridine ring carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-O stretching vibration (typically around 1200-1300 cm⁻¹), C-O-C stretching of the ether, and C-H stretching and bending vibrations of the methyl and aromatic groups.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Figure 1: Synthetic Workflow for 3-Methyl-4-methoxypyridine 1-oxide

Caption: A plausible synthetic pathway to 3-Methyl-4-methoxypyridine 1-oxide.

Applications in Bioactive Molecule Development

While specific biological activity data for 3-methyl-4-methoxypyridine 1-oxide is still emerging, the broader class of pyridine N-oxides has demonstrated a wide spectrum of pharmacological activities, suggesting promising avenues for its application.

As a Scaffold for Anti-inflammatory Agents

Pyridine and its derivatives have been extensively investigated for their anti-inflammatory properties.[6] The 4-methoxy-substituted pyridine N-oxide core, in particular, serves as a key intermediate in the synthesis of anti-inflammatory agents.[7] The electronic properties of the 3-methyl-4-methoxypyridine 1-oxide scaffold make it an attractive starting point for the design of novel inhibitors of inflammatory targets such as cyclooxygenase (COX) enzymes.

Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric) [8]

-

Objective: To assess the ability of 3-methyl-4-methoxypyridine 1-oxide derivatives to inhibit COX-2 activity.

-

Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), fluorometric probe, test compounds, celecoxib (positive control), assay buffer, 96-well black microplate, fluorescence plate reader.

-

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control.

-

In the wells of the microplate, add the assay buffer, COX-2 enzyme, and the test compounds or control.

-

Initiate the reaction by adding the fluorometric probe and arachidonic acid.

-

Incubate the plate at 37°C for a specified time.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

-

In the Development of Anticancer Agents

The pyridine N-oxide moiety is present in a number of compounds with demonstrated anticancer activity.[9] These compounds often exert their effects through various mechanisms, including the inhibition of kinases and other key signaling proteins involved in cancer cell proliferation and survival. The 3-methyl-4-methoxypyridine 1-oxide scaffold can be strategically functionalized to target specific cancer-related pathways.

Protocol: MTT Assay for Cytotoxicity [8]

-

Objective: To evaluate the cytotoxic effects of 3-methyl-4-methoxypyridine 1-oxide derivatives on cancer cell lines.

-

Materials: Cancer cell lines (e.g., MCF-7, A549), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, 96-well plates, incubator, microplate reader.

-

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals by adding DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

-

Figure 2: General Workflow for Biological Screening

Caption: A streamlined workflow for the development of bioactive molecules.

As a Precursor for Antimicrobial Agents

Pyridine derivatives have a long history in the development of antimicrobial agents.[10] The N-oxide functionality can enhance the antimicrobial properties of these compounds. The 3-methyl-4-methoxypyridine 1-oxide scaffold offers a starting point for the synthesis of novel compounds with potential antibacterial and antifungal activities.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [8]

-

Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

-

Materials: Bacterial or fungal strains, appropriate broth medium, test compounds, 96-well microtiter plates, incubator, spectrophotometer.

-

Procedure:

-

Prepare serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

-

Future Perspectives and Conclusion

3-Methyl-4-methoxypyridine 1-oxide represents a promising and largely unexplored scaffold in the vast landscape of medicinal chemistry. Its synthesis from readily available starting materials and the versatile reactivity of the pyridine N-oxide moiety make it an attractive building block for the creation of diverse chemical libraries. The established biological activities of related pyridine N-oxide derivatives in the areas of inflammation, cancer, and infectious diseases provide a strong rationale for the further investigation of 3-methyl-4-methoxypyridine 1-oxide and its analogues.

This technical guide has provided a foundational understanding of the synthesis, characterization, and potential applications of this intriguing molecule. It is our hope that the detailed protocols and conceptual framework presented herein will empower researchers to unlock the full therapeutic potential of 3-methyl-4-methoxypyridine 1-oxide in the ongoing quest for novel and effective bioactive molecules.

References

-

3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure. Available from: [Link]

-

4-Methoxypyridine N-oxide. ResearchGate. Available from: [Link]

-

Supporting Information. Available from: [Link]

- Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. Google Patents.

-

Screening of Pyridine N-Oxides a. ResearchGate. Available from: [Link]

-

Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. PubMed. Available from: [Link]

-

A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. National Center for Biotechnology Information. Available from: [Link]

-

In silico molecular investigations of pyridine N-Oxide compounds as potential inhibitors of SARS-CoV-2: 3D QSAR, molecular docking modeling, and ADMET screening. PubMed. Available from: [Link]

-

Skeletal Editing of Pyridine and Quinoline N-Oxides Through Nitrogen to Carbon Single Atom Swap. CCS Chemistry. Available from: [Link]

-

3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. National Center for Biotechnology Information. Available from: [Link]

-

Infrared and Raman spectra and thermodynamic functions of 4-methoxypyridine N-oxide. Indian Academy of Sciences. Available from: [Link]

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available from: [Link]

-

3-Methoxy-2-methylpyridine 1-oxide. PubChem. Available from: [Link]

-

Synthesis and Anti-Inflammatory Evaluation of New Substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole Derivatives. PubMed. Available from: [Link]

-

QSAR study of antimicrobial 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives using different chemometric tools. PubMed. Available from: [Link]

-

Synthesis, Antimicrobial Evaluation, Molecular Docking, and ADME Studies of Some Novel 3-Hydroxypyridine-4-one Derivatives. ResearchGate. Available from: [Link]

-

synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives. ResearchGate. Available from: [Link]

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Available from: [Link]

-

Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. MDPI. Available from: [Link]

-

The Inhibition Activity of Natural Methoxyflavonoid from Inula britannica on Soluble Epoxide Hydrolase and NO Production in RAW264.7 Cells. MDPI. Available from: [Link]

-

New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. PubMed. Available from: [Link]

-

Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. National Academy of Sciences of Ukraine. Available from: [Link]

-

4-Methoxypyridine. PubChem. Available from: [Link]

-

QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against. Semantic Scholar. Available from: [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Available from: [Link]

-

Breakthrough Progress: METiS TechBio Publishes Consecutive Research Findings in Nature Communications and the Journal for ImmunoTherapy of Cancer. MEXC News. Available from: [Link]

-

Synthesis, characterization and antimicrobial activity of new 1,2,4-triazole and pyridine derivatives bearing methyl 4-aminosalicylate moiety as a substructure. Arkat USA. Available from: [Link]

-

4-phenoxypyridine derivatives containing imidazole -4- carboxamide and 1,2,4- triazole -3- carboxamide moieties as powerful antitumor agents. QSAR Studies. RHAZES: Green and Applied Chemistry. Available from: [Link]

-

Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. MDPI. Available from: [Link]

-